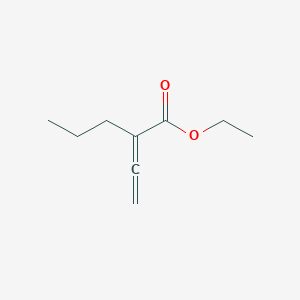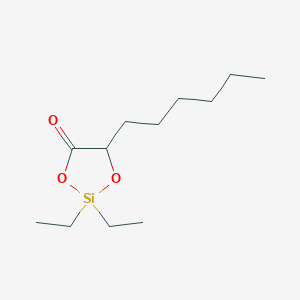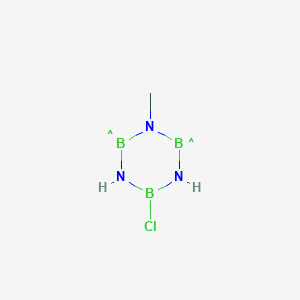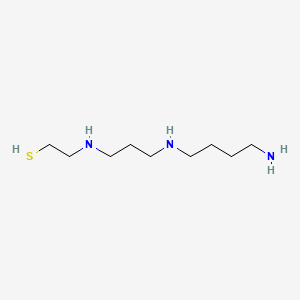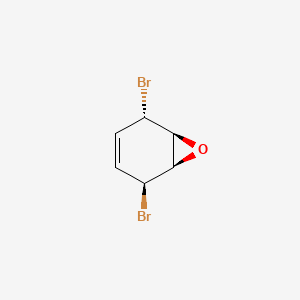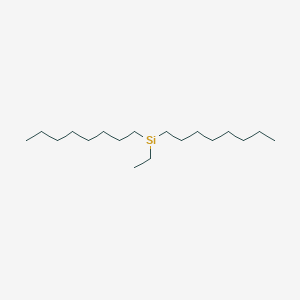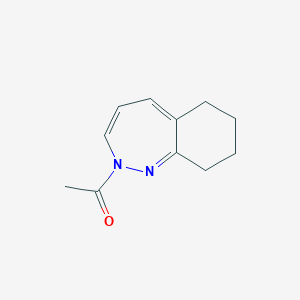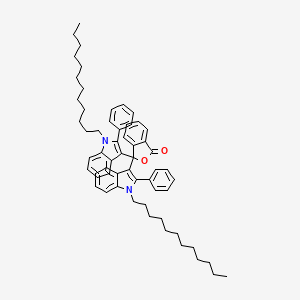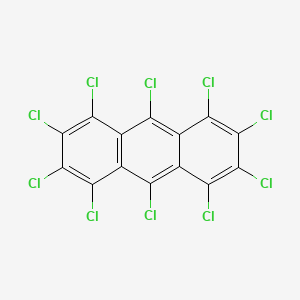
2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one is an organic compound with the molecular formula C19H18O It is a cyclopropenone derivative, characterized by the presence of two 2,5-dimethylphenyl groups attached to the cyclopropenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one typically involves the reaction of 2,5-dimethylbenzaldehyde with a suitable cyclopropenone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization to form the cyclopropenone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropenone ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the cyclopropenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted phenyl or cyclopropenone derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Diphenylcycloprop-2-en-1-one
- 2,3-Bis(4-methylphenyl)cycloprop-2-en-1-one
- 2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one
Uniqueness
2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one is unique due to the presence of two 2,5-dimethylphenyl groups, which can influence its reactivity and properties. This structural feature may enhance its stability, alter its electronic properties, and affect its interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
52033-79-1 |
|---|---|
Molekularformel |
C19H18O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2,3-bis(2,5-dimethylphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C19H18O/c1-11-5-7-13(3)15(9-11)17-18(19(17)20)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
ZCGQKIMKRDUVQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=C(C2=O)C3=C(C=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





